molecular formula C29H46NO10P B048804 Phoslactomycin A CAS No. 122856-25-1

Phoslactomycin A

Cat. No. B048804
M. Wt: 599.6 g/mol
InChI Key: LOAKADZNOAGFPM-XNHNZVDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoslactomycin A is a natural product that is isolated from Streptomyces sp. strain NRRL 18488. It is a potent inhibitor of RNA polymerase, a vital enzyme in transcription, and has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Structural Studies

  • Phoslactomycin A and its family have been a focus of synthesis studies due to their unique structural properties and potential as protein phosphatase inhibitors. Research has developed methodologies for the synthesis of phoslactomycins, highlighting their complex molecular structures. Notably, an enantio- and stereoselective synthesis route for phoslactomycins, including (+)-phoslactomycin B, was established, emphasizing the challenges in replicating these complex structures in a lab setting (Sarkar et al., 2009).

Biosynthesis Pathways

  • Phoslactomycins are produced by various Streptomyces species, and research has identified and characterized their biosynthetic gene clusters. The identification of these clusters in Streptomyces platensis and the role of specific regulatory genes (PnR1 and PnR2) in PLMs biosynthesis highlight the complex genetic pathways behind the natural production of these compounds (Chen et al., 2012).

Biological Activities

  • Phoslactomycin A is known to inhibit protein Ser/Thr phosphatase 2A (PP2A), and studies have further investigated its mechanism of action. One study identified the binding site of phoslactomycin A on the PP2A catalytic subunit, revealing insights into its inhibitory mechanism and potential therapeutic applications (Teruya et al., 2005).

Genetic Manipulation for Enhanced Production

  • Genetic manipulation of the biosynthetic process for phoslactomycins has been explored to enhance their production and explore their antitumor and antifungal activities. This includes stability studies of PLM B, a related compound, and manipulation of the biosynthetic genes to produce specific PLM analogs at higher titers (Ghatge et al., 2006).

properties

CAS RN

122856-25-1

Product Name

Phoslactomycin A

Molecular Formula

C29H46NO10P

Molecular Weight

599.6 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate

InChI

InChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+

InChI Key

LOAKADZNOAGFPM-XNHNZVDCSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O

synonyms

phoslactomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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